
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Übersicht
Beschreibung
“1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea” is also known as IGF-1R Inhibitor II . It has the molecular formula C18H16ClN3O2 and a molecular weight of 341.79 .
Molecular Structure Analysis
The molecular structure analysis usually involves techniques like NMR, IR, MS, etc. While I found references to these techniques in relation to this compound , the actual data or analysis was not available.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
PQ401 exhibits potent antimicrobial effects against antibiotic-resistant and antibiotic-tolerant Staphylococcus aureus (MRSA). Notably, it targets both actively growing bacterial cells and metabolically inactive, nongrowing cells. The compound achieves this by disrupting bacterial membrane lipid bilayers, leading to cell death . Key features include rapid killing kinetics, low resistance development probability, and selectivity for bacterial membranes over mammalian membranes.
Insulin-Like Growth Factor Receptor (IGF1R) Inhibition
Originally characterized as an IGF1R inhibitor, PQ401 suppresses IGF-stimulated IGF-IR autophosphorylation. It has an IC50 value of 12 μM and inhibits the growth of MCF-7 breast cancer cells both in vitro and in vivo .
Triple-Negative Breast Cancer (TNBC) Research
In TNBC cell lines (such as MDA-MB-231), PQ401 not only decreases cell viability but also inhibits cellular migration. The EC50 of PQ401 in MDA-MB-231 cells is 1.95 μM, making it a potential candidate for further investigation in cancer therapy .
Synergy with Gentamicin
PQ401 demonstrates synergistic effects when combined with gentamicin, an existing antibiotic. This combination enhances antimicrobial activity and may help combat resistant bacterial strains .
Lipid Bilayer Disruption
The compound selectively disrupts bacterial membrane lipid bilayers, which contributes to its bactericidal effects. Importantly, this disruption occurs preferentially in bacterial membranes, minimizing harm to mammalian cells .
Wirkmechanismus
Target of Action
PQ401, also known as “1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea”, is primarily an inhibitor of the insulin-like growth factor receptor (IGF1R) . IGF1R is a growth factor receptor that regulates cellular growth and proliferation .
Mode of Action
PQ401 inhibits the autophosphorylation of IGF1R . It suppresses IGF-stimulated IGF-IR autophosphorylation with an IC50 value of 12 µM . This inhibition likely involves indirect blocking of ATP binding .
Biochemical Pathways
The inhibition of IGF1R by PQ401 affects downstream signaling cascades such as the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) cascade and the ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (ERK1) cascade . PQ401 promotes apoptosis through inhibition of autophosphorylation of IGF-1R receptors, and subsequent inactivation of the AKT anti-apoptotic pathway .
Pharmacokinetics
It is soluble in dmso and ethanol , which may influence its absorption and distribution in the body.
Result of Action
It has been shown to inhibit the growth of MCF-7 breast cancer cells both in vitro and in vivo . In addition, it has antimicrobial potency against multidrug-resistant and multidrug-tolerant Staphylococcus aureus .
Action Environment
It has been observed that the neutral form of pq401 penetrates and subsequently embeds into bacterial lipid bilayers more effectively than the cationic form . This suggests that the charge state of the compound, which can be influenced by the pH of the environment, may affect its efficacy.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWOZUPHDKFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173352 | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |
CAS RN |
196868-63-0 | |
| Record name | PQ-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PQ401 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PQ-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



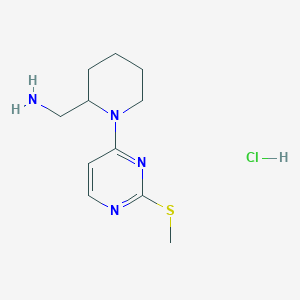
![2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897147.png)

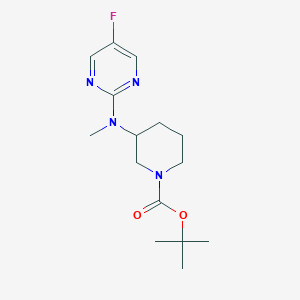
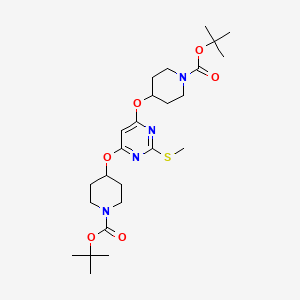
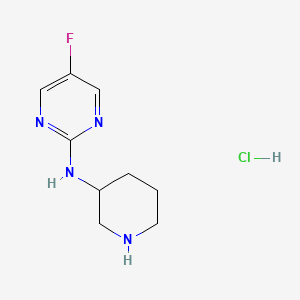
![Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride](/img/structure/B7897171.png)
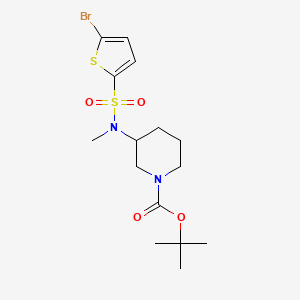



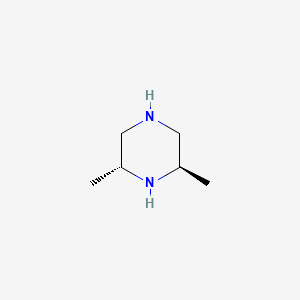
![tert-butyl N-methyl-N-[(2R)-pyrrolidin-2-yl]carbamate](/img/structure/B7897250.png)
![[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7897255.png)